Cefobis

Catalog No.
S11222751
CAS No.
M.F
C25H26N9O8S2-
M. Wt
644.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefobis

Product Name

Cefobis

IUPAC Name

(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C25H26N9O8S2-

Molecular Weight

644.7 g/mol

InChI

InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/p-1/t15-,16-,22-/m1/s1

InChI Key

GCFBRXLSHGKWDP-XCGNWRKASA-M

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-]

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-]

Cefobis, also known as cefoperazone, is a semisynthetic broad-spectrum antibiotic belonging to the cephalosporin class. It is primarily used in the treatment of severe bacterial infections, particularly those caused by Gram-negative bacteria, such as Pseudomonas aeruginosa. Cefoperazone is characterized by its unique thiazole ring and a β-lactam structure, which are crucial for its antibacterial activity. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death of the bacteria .

Starting from 7-aminocephalosporanic acid (7-ACA). The synthesis typically involves:

  • Acylation: Reacting 7-ACA with a suitable acylating agent to introduce specific side chains.
  • Thiazole Ring Formation: Incorporating a thiazole moiety to enhance antibacterial properties.
  • Purification: Utilizing techniques such as crystallization or chromatography to isolate the final product .

Cefoperazone is widely used in clinical settings for treating various infections, including:

  • Intra-abdominal infections
  • Pneumonia
  • Sepsis
  • Skin and soft tissue infections
    Its broad-spectrum activity makes it particularly valuable in treating polymicrobial infections where multiple pathogens are involved .

Cefoperazone has been studied for its interactions with other drugs and biological systems. Notably:

  • It can interact with other antibiotics, potentially enhancing or diminishing their effects.
  • Cefoperazone is known to have interactions with anticoagulants and other medications that may affect renal function.
  • Studies have indicated that cefoperazone may exhibit synergistic effects when combined with certain β-lactamase inhibitors, improving its efficacy against resistant bacterial strains .

Cefoperazone shares structural and functional similarities with several other cephalosporins. Here are some comparable compounds:

Compound NameSpectrum of ActivityUnique Features
CefazolinBroad-spectrum; effective against Gram-positive bacteriaFirst-generation cephalosporin; commonly used for surgical prophylaxis
CeftriaxoneBroad-spectrum; effective against Gram-negative and some Gram-positive bacteriaLong half-life; often used for meningitis
CeftazidimeBroad-spectrum; particularly effective against Pseudomonas aeruginosaThird-generation cephalosporin; strong activity against Gram-negative bacteria
CefepimeBroad-spectrum; effective against both Gram-positive and Gram-negative bacteriaFourth-generation cephalosporin; resistant to some β-lactamases
CeftolozaneBroad-spectrum; particularly effective against resistant Gram-negative bacteriaCombines a β-lactam with a β-lactamase inhibitor

Cefoperazone's unique structure allows it to maintain efficacy against certain resistant strains while providing broad-spectrum coverage similar to these other compounds. Its specific interactions with β-lactamases set it apart from first-generation cephalosporins like cefazolin, which may be less effective against multi-drug resistant organisms .

Industrial Synthesis Protocols

Key Reaction Intermediates

The synthesis of cefoperazone sodium begins with the core cephalosporin structure, 7-aminocephalosporanic acid (7-ACA), which is derived from fermentation processes using Acremonium chrysogenum [4] [5]. Subsequent modifications introduce critical side chains that confer enhanced antibacterial activity and β-lactamase resistance. The key intermediates include:

  • 7-ACA: Serves as the foundational β-lactam structure.
  • 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride: Introduced via a coupling reaction to enhance Gram-negative coverage [6] [7].
  • (4-Hydroxyphenyl)glycine derivative: Attached to the 7-ACA core to improve pharmacokinetic stability [6].

The final step involves sulfonation of the tetrazole moiety at the C-3 position, which is critical for binding to penicillin-binding proteins (PBPs) [2] [6]. These intermediates are synthesized under controlled conditions to minimize degradation of the β-lactam ring, a common challenge in cephalosporin production [4].

Catalytic Optimization Strategies

Catalytic efficiency is prioritized to enhance yield and reduce byproducts:

  • Horner–Emmons–Wadsworth Condensation: Replaces traditional Wittig reactions for thiazine ring formation, utilizing trimethylphosphite instead of trimethylphosphine to reduce toxicity and cost [1].
  • Base Catalysis: Sodium carbonate is employed during salt formation to neutralize acidic byproducts and promote crystallization [7].
  • Solvent Systems: Acetone-water mixtures (3:1 v/v) optimize solubility and reaction kinetics during the final coupling steps, achieving >85% yield [7].

Reaction parameters such as temperature (20–25°C), pH (6.5–7.0), and agitation speed (200–300 rpm) are rigorously controlled to prevent epimerization and ensure stereochemical integrity [7].

Purification and Crystallization Techniques

Post-synthesis purification involves multi-stage liquid-liquid extraction to remove unreacted intermediates and organic impurities. The crude cefoperazone is then dissolved in acetone, and a sodium carbonate solution is added dropwise to precipitate the sodium salt [7]. Key steps include:

  • Crystallization Control: Slow cooling (0.5°C/min) to 4°C ensures uniform crystal morphology, critical for batch consistency [7].
  • Filtration and Washing: Crystals are vacuum-filtered and washed with cold acetone to residual solvent levels below 0.1% [7].
  • Lyophilization: Freeze-drying under reduced pressure (0.05 mBar) produces a stable, amorphous powder with <2% moisture content [7].

Quality Control Parameters in Manufacturing

Quality assurance protocols adhere to current Good Manufacturing Practice (cGMP) standards [3]:

ParameterMethodSpecification
PurityHPLC (C18 column)≥98.5%
Residual SolventsGC-FIDAcetone <500 ppm
Sodium ContentAtomic Absorption6.2–6.8%
CrystallinityXRPDMatch reference pattern
Microbial LimitsUSP <61><10 CFU/g

Structural confirmation is achieved via NMR (¹H, ¹³C) and high-resolution mass spectrometry, ensuring compliance with ICH Q6A guidelines [6] [7]. Batch-to-batch consistency is validated through dissolution testing in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) [2].

Cefobis demonstrates limited thermal stability, with decomposition initiation occurring at approximately 40°C in air atmosphere [1]. The thermal degradation process follows a characteristic three-stage pattern that has been comprehensively studied using thermogravimetric analysis and differential thermal analysis techniques.

The first decomposition stage occurs between 36°C and 150°C, representing the dehydration process where weakly bound water molecules are eliminated from the cefoperazone monohydrate structure [1]. This stage accounts for approximately 6.87% to 7.05% mass loss, corresponding to the removal of hydration water. The process is endothermic in nature, as evidenced by differential thermal analysis curves.

The second decomposition stage manifests between 150°C and 220°C, involving the degradation of the dihydrothiazine ring structure [1]. This stage results in 6.45% to 7.67% mass loss and is characterized by strongly exothermic transformations with peak temperatures at 196°C and 243°C. During this phase, carbon dioxide and ammonia are released alongside the formation of carbonyl sulfide and sulfur dioxide.

The third and most significant decomposition stage occurs between 210°C and 300°C, representing further molecular breakdown with 23.97% to 27.90% mass loss [1]. This stage involves the thermal decomposition of substituents, leading to the release of phenol, azine, and N-ethyl-formamide. The evolved gas analysis has confirmed the presence of water vapors, carbon dioxide, carbon sulfide, ethyl-formamide, azine, and phenol as primary decomposition products.

Heating Rate (°C/min)Stage I - DehydrationStage II - DecompositionStage III - Further DecompositionInitial Decomposition Temp (°C)Maximum DTG Peak (°C)
550-150°C (7.048%)170-210°C (7.661%)210-260°C (24.004%)50240
750-120°C (6.936%)150-210°C (7.024%)210-274°C (23.968%)50245
1050-150°C (7.034%)150-215°C (6.448%)215-300°C (27.902%)50245
1250-150°C (6.875%)150-220°C (7.673%)220-254°C (24.959%)50235

Solubility Characteristics in Various Media

Cefobis exhibits distinctive solubility profiles across different solvent systems, with water representing the most favorable dissolution medium. The compound demonstrates free solubility in water, achieving concentrations up to 475 mg/mL in compatible diluents [2] [3]. When dissolved in water with applied heat, cefobis achieves a solubility of 50 mg/mL, producing a clear, faintly yellow solution [4].

The aqueous solubility characteristics are particularly noteworthy, as freshly reconstituted 25% weight/volume solutions exhibit pH values ranging from 4.5 to 6.5 [5] [6]. The resulting solutions display coloration ranging from colorless to straw yellow, with the intensity dependent upon concentration levels. The maximum theoretical solubility limit of approximately 475 mg of cefoperazone per milliliter of compatible diluent establishes the upper boundary for pharmaceutical formulation development [3] [7].

Regarding organic solvents, cefobis demonstrates moderate solubility in methanol and limited solubility in ethanol [8] [4]. The compound shows slight solubility in alcohol, which significantly restricts its utility in alcoholic formulation systems [5]. Additionally, cefobis exhibits slight solubility in diethyl ether, further limiting its compatibility with non-polar solvent systems.

SolventSolubilitypH of 25% solutionMaximum SolubilityAppearance
WaterFreely soluble4.5-6.5475 mg/mLColorless to straw yellow
Water (heated)50 mg/mL4.5-6.5475 mg/mLClear, faint yellow
EthanolSlightly solubleN/AN/AN/A
MethanolSolubleN/AN/AN/A
Diethyl etherSlightly solubleN/AN/AN/A

pH-Dependent Stability Profile

The stability of cefobis demonstrates significant pH dependence, with optimal stability occurring within the pH range of 4.0 to 7.0 [9]. This pH range corresponds to the natural pH of reconstituted aqueous solutions, which typically range from 4.5 to 6.5 [5] [6]. Within this optimal pH window, the compound exhibits minimal degradation rates and maintains therapeutic integrity over extended periods.

Under acidic conditions below pH 4.0, cefobis demonstrates slight instability with moderate degradation rates [9]. The acidic environment promotes hydrolytic degradation of the beta-lactam ring structure, leading to progressive loss of antimicrobial activity. Conversely, alkaline conditions above pH 8.0 result in highly unstable behavior with rapid degradation kinetics [9] [10].

Research has demonstrated that pH 8.0 represents a critical threshold where electrochemical oxidation processes achieve optimal efficiency [11]. However, this finding applies specifically to treatment methodologies rather than storage stability. Under alkaline conditions, cefobis undergoes rapid hydrolysis, particularly affecting the beta-lactam bond cleavage mechanism [10].

The pH-dependent stability profile has significant implications for formulation development and storage protocols. Solutions maintained within the pH 4.0 to 7.0 range demonstrate acceptable stability for pharmaceutical applications, while extreme pH conditions should be avoided to prevent rapid degradation [9] [12].

pH RangeStabilityDegradation RateRecommended UseNotes
pH 3.0-4.0Slightly unstableModerateAvoidAcidic degradation
pH 4.0-7.0StableMinimalOptimal rangeOptimal stability
pH 7.0-8.0Moderately stableIncreasedAcceptablepH 8 best for treatment
pH >8.0Highly unstableRapidNot recommendedAlkaline hydrolysis

XLogP3

-0.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

644.13457617 g/mol

Monoisotopic Mass

644.13457617 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-08-2024

Explore Compound Types